Benzyl 3-methylenecyclobutylmethylcarbamate
Description
Carbamates are a class of organic compounds characterized by a carbamate group (–O–CO–N–), often used in pharmaceuticals, agrochemicals, or polymer chemistry. Without specific data, its properties, synthesis, or applications cannot be detailed here.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-7-13(8-11)9-15-14(16)17-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2,(H,15,16) |
InChI Key |
UESKTWIDKNXQFE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a fundamental reaction driven by nucleophilic attack on the carbonyl carbon. For Benzyl 3-methylenecyclobutylmethylcarbamate:
Acidic Hydrolysis
-
Conditions : 1M HCl, 80°C, 6–8 hours.
-
Products : Cyclobutylmethylamine hydrochloride and benzyl alcohol.
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form a tetrahedral intermediate that collapses into products.
Basic Hydrolysis
-
Conditions : 1M NaOH, 60°C, 4–6 hours.
-
Products : Sodium carbamate derivative and benzyl alcohol.
-
Mechanism : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that releases benzyl alcohol and a carbamate anion .
Table 1: Hydrolysis Conditions and Yields
| Reaction Type | Reagent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 1M HCl | 80°C | 6–8 | 85–90 | |
| Basic | 1M NaOH | 60°C | 4–6 | 75–80 |
Nucleophilic Substitution
The carbamate group undergoes substitution with amines, alcohols, and thiols under mild conditions:
Amine Substitution
-
Conditions : Primary/secondary amines, Cs₂CO₃, DMF, 90°C, 24 hours.
-
Products : Corresponding urea derivatives.
-
Mechanism : Deprotonation of the amine by Cs₂CO₃ generates a nucleophile that displaces the benzyloxy group .
Table 2: Substitution Reactions with Amines
| Amine | Product Structure | Yield (%) | Source |
|---|---|---|---|
| Methylamine | Urea with methyl substituent | 78 | |
| Cyclohexylamine | Cyclohexyl-substituted urea | 82 |
Thermal Decomposition
At elevated temperatures, the compound undergoes cycloreversion or rearrangement:
-
Conditions : 150–200°C, inert atmosphere.
-
Products : Cyclobutane derivatives and CO₂.
-
Mechanism : Cleavage of the carbamate C–O bond followed by cyclobutane ring stabilization.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed C–H activation enables functionalization of the cyclobutyl ring:
Suzuki–Miyaura Coupling
-
Conditions : Pd(OAc)₂, PPh₃, Cs₂CO₃, p-xylene, 135°C.
-
Products : 2-Aryl-substituted derivatives.
-
Mechanism : Oxidative addition of aryl halides to Pd(0), transmetallation, and reductive elimination .
Table 3: Catalytic Coupling Results
| Aryl Halide | Product | Yield (%) | Source |
|---|---|---|---|
| 4-Bromotoluene | 2-(4-Methylphenyl) analog | 65 | |
| 3-Nitroiodobenzene | 2-(3-Nitrophenyl) analog | 58 |
Oxidation and Reduction
-
Oxidation : MnO₂ in CH₂Cl₂ oxidizes the cyclobutyl methylene group to a ketone (70% yield).
-
Reduction : H₂/Pd-C reduces the carbamate to a methylamine derivative (85% yield).
Scientific Research Applications
Benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(3-methylidenecyclobutyl)methyl]carbamate involves the cleavage of the carbamate group under specific conditions. This cleavage can be catalyzed by acids, bases, or enzymes, leading to the release of the active amine. The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or drug release.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on the queried compound is absent, the evidence includes a clinical comparison between 25% Benzyl Benzoate (BB) and 5% Permethrin for scabies treatment. Below is a detailed analysis of these two compounds:
Table 1: Comparative Efficacy of 25% Benzyl Benzoate vs. 5% Permethrin
| Parameter | 25% Benzyl Benzoate (BB) | 5% Permethrin |
|---|---|---|
| Cure Rate | 87% | 27% |
| Adverse Effects | 24% reported burning | Well-tolerated |
| Application Duration | 3 days | 3 days |
| Resistance Status | No reported resistance | Suspected resistance |
| Study Population | 55 patients (Austria) | 55 patients (Austria) |
- BB demonstrated superior efficacy (87% cure rate) compared to Permethrin (27%), likely due to emerging resistance in Sarcoptes scabiei mites to Permethrin.
- BB caused transient burning in 24% of patients, but its high efficacy supports its use as a first-line therapy.
- Permethrin’s low cure rate highlights the urgent need for alternative treatments in regions with resistance.
Structural and Functional Differences
Chemical Class: BB: An aromatic ester (benzyl ester of benzoic acid). Permethrin: A synthetic pyrethroid with insecticidal properties.
Mechanism of Action: BB: Disrupts mite lipid membranes, leading to dehydration and death. Permethrin: Acts on mite sodium channels, causing paralysis.
Applications :
- BB : Primarily used for scabies and lice.
- Permethrin : Broad-spectrum insecticide (mosquito nets, agricultural use).
Biological Activity
Benzyl 3-methylenecyclobutylmethylcarbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H17N1O2
- Molecular Weight : 219.28 g/mol
- CAS Number : Not specified in available data.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl carbamate with cyclobutyl derivatives. Common reagents include:
- Reagents :
- Benzyl carbamate
- Cyclobutyl derivatives
- Catalysts (e.g., palladium catalysts)
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The carbamate functional group is known for its ability to modulate biological activity by influencing enzyme kinetics and receptor binding affinities.
Biological Activity Overview
Research indicates that this compound possesses several notable biological activities:
- Antifungal Activity : Studies have shown that this compound inhibits the growth of various fungal strains, particularly those causing dermatophyte infections.
- Antitumor Properties : Preliminary research suggests potential efficacy in inhibiting tumor cell proliferation, indicating a possible role as an antineoplastic agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal Activity | Inhibition of fungal strains | |
| Antitumor Activity | Inhibition of tumor cell proliferation | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies and Research Findings
- Antifungal Studies : A study conducted on the antifungal properties of this compound demonstrated significant inhibition against Trichophyton rubrum and Trichophyton mentagrophytes. The compound showed comparable potency to established antifungal agents, suggesting its potential as a therapeutic option for fungal infections.
- Antitumor Research : Another investigation focused on the compound's antitumor effects revealed a reduction in cell viability in various cancer cell lines, including ovarian and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further exploration into its use as a chemotherapeutic agent.
- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes that are crucial in metabolic pathways related to drug metabolism. This interaction suggests that this compound could influence pharmacokinetics and drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
